Gallium triacetate
Overview
Description
Gallium triacetate, also known as gallium(III) acetate, is a chemical compound composed of a gallium atom in the +3 oxidation state and three acetate groups as anions. It has the chemical formula Ga(CH₃COO)₃. This compound is known for its white crystalline appearance and moderate water solubility. This compound decomposes to gallium oxide when heated to around 70°C .
Preparation Methods
Gallium triacetate can be synthesized through several methods:
Neutralization Reaction: This involves the reaction of acetic acid with gallium oxide or gallium hydroxide[ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]
Refluxing in Acetic Acid: Gallium can be refluxed in acetic acid for several weeks to produce this compound.
Chemical Reactions Analysis
Scientific Research Applications
Gallium triacetate has several applications in scientific research:
Chemistry: It is used as a precursor to ultra-pure compounds, catalysts, and nanoscale materials.
Biology and Medicine: this compound is being explored for its potential in tumor imaging and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of gallium triacetate involves its ability to mimic iron(III) due to its chemical similarity. Gallium can substitute for iron in biological systems, disrupting iron-dependent processes. For example, gallium targets the essential transcription enzyme RNA polymerase in bacteria, suppressing RNA synthesis and reducing metabolic rates . This mechanism is particularly effective in combating antibiotic-resistant bacteria.
Comparison with Similar Compounds
Gallium triacetate can be compared with other gallium compounds such as:
Gallium Nitrate: Used in the treatment of hypercalcemia associated with cancer.
Gallium Citrate: Used in nuclear medicine for imaging and diagnostic purposes.
Gallium Chloride: Used as a precursor in the synthesis of other gallium compounds.
This compound is unique due to its specific applications in tumor imaging and its potential as an antimicrobial agent. Its ability to decompose at relatively low temperatures also makes it a valuable precursor for various chemical processes .
Properties
IUPAC Name |
gallium;triacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVTSQYJIPZLW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ga+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga(C2H3O2)3, C6H9GaO6 | |
Record name | gallium(III) acetate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Gallium(III)_acetate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062530 | |
Record name | Gallium triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2571-06-4 | |
Record name | Acetic acid, gallium salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, gallium salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gallium triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gallium(3+) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.